2-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide
Description
The compound 2-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide features a butanamide backbone with a 1,3-thiazol-2-yl substituent at the N-terminus and a (4-nitrophenyl)methoxy imino group at position 2 in the E-configuration. This structure combines electron-withdrawing (nitro group) and aromatic (thiazole) moieties, which are common in bioactive molecules targeting enzymes or receptors. The E-configuration of the imine group may influence molecular geometry and binding interactions, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[(E)-(4-nitrophenyl)methoxyiminomethyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c1-10(20)13(14(21)18-15-16-6-7-25-15)8-17-24-9-11-2-4-12(5-3-11)19(22)23/h2-8,13H,9H2,1H3,(H,16,18,21)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHPMJUMUFERMU-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
This can be achieved by reacting the thiazole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Reduction: The oxime functionality can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures have shown significant activity against various bacterial strains and fungi. For example, derivatives of thiazole have been evaluated for their in vitro efficacy against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating promising results in inhibiting microbial growth .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies on related thiazole derivatives indicate their effectiveness in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MCF7. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 | 10 |
| Compound E | HeLa | 15 |
| Compound F | A549 | 20 |
Case Study 1: Antimicrobial Screening
In a study published in PMC, researchers synthesized several thiazole derivatives, including the target compound, and evaluated their antimicrobial activities against a panel of pathogens. Results indicated that certain derivatives exhibited significant bactericidal effects, suggesting potential applications in treating infections caused by resistant strains .
Case Study 2: Anticancer Evaluation
Another study focused on the anticancer properties of thiazole derivatives, including those structurally similar to 2-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide . The findings revealed that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 2-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The nitrobenzyl group can undergo redox reactions, generating reactive oxygen species that can induce cell death in cancer cells . The oxime functionality can form hydrogen bonds with biological macromolecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound shares a butanamide-thiazole scaffold with several derivatives, differing primarily in substituents at positions 2 and 3. Key comparisons include:
Functional Group Impact
- This contrasts with the chlorine atom in [(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide , which offers moderate electron withdrawal and lipophilicity.
- Thiazole Ring : The 1,3-thiazol-2-yl group is a bioisostere for pyridine or phenyl rings, enhancing solubility and hydrogen-bonding capacity. This moiety is conserved across all compared compounds .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance reactivity but may reduce metabolic stability compared to methoxy or methyl groups .
- Stereochemistry : The E-imine configuration in the target compound may improve binding affinity compared to Z-isomers, as seen in hydrazine-based analogs .
Biological Activity
The compound 2-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]-3-oxo-N-(1,3-thiazol-2-yl)butanamide is a novel synthetic derivative with potential biological applications. Its structure includes a thiazole moiety, which is known for various pharmacological activities, and a nitrophenyl group that may enhance its biological efficacy. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and potential mechanisms of action based on recent research findings.
Chemical Structure
The molecular formula for this compound is . The structural features include:
- A thiazole ring , which is often associated with antimicrobial and anti-inflammatory effects.
- An imino group linked to a methoxy-substituted phenyl ring , which may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have suggested that compounds similar to this compound exhibit significant biological activities:
Anti-inflammatory Activity
-
Inhibition of Cytokines : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6. For instance, in vitro studies demonstrated that certain derivatives effectively reduced mRNA expression levels of these cytokines in human keratinocyte cells treated with lipopolysaccharide (LPS) .
Compound IL-6 mRNA Expression (Relative Units) 5d 7.5 5c 4.6 5f 7.2 5m 9.0 - In Vivo Studies : In vivo experiments indicated that compounds like 5f and 4d significantly decreased mRNA levels of TNF-α and other inflammatory markers in mouse models post-LPS administration .
Antioxidant Activity
The presence of the nitrophenyl group suggests potential antioxidant properties. Compounds containing similar moieties have been reported to scavenge free radicals effectively, contributing to their anti-inflammatory activity .
Cytotoxicity
Preliminary cytotoxicity assays indicate that certain derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of NF-kB Pathway : Many thiazole derivatives modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
- Scavenging Reactive Oxygen Species (ROS) : The methoxy and nitro groups may enhance the compound's ability to neutralize ROS, thereby reducing oxidative stress within cells.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Thiazole Derivatives : A study demonstrated that thiazole-based compounds significantly inhibited COX enzymes involved in inflammation, suggesting a direct link between structural features and anti-inflammatory activity .
- Cytotoxic Effects on Cancer Cells : Research focused on similar compounds revealed IC50 values indicating potent cytotoxicity against various cancer cell lines, emphasizing the therapeutic potential of such derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
